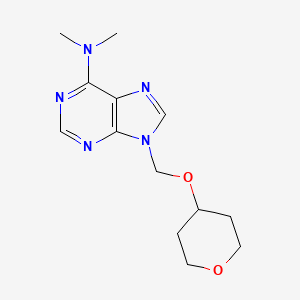
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine is a chemical compound known for its unique structure and properties. It belongs to the class of purine derivatives, which are significant in various biological processes. This compound is characterized by the presence of a dimethylamino group at the 9-position of the purine ring and an oxan-4-yloxymethyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine typically involves the alkylation of purine derivatives. One common method includes the reaction of 6-chloropurine with N,N-dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in inhibiting certain enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine exerts its effects involves its interaction with specific molecular targets. It is known to inhibit serine/threonine protein kinases, which play a crucial role in cell cycle regulation. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell division and proliferation .
Comparison with Similar Compounds
- N,N-dimethyladenine
- 6-dimethylaminopurine
- N6,N6-dimethyladenosine
Comparison: N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine is unique due to the presence of the oxan-4-yloxymethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds like N,N-dimethyladenine, it exhibits higher specificity and potency in inhibiting certain enzymes. This uniqueness makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
N,N-dimethyl-9-(oxan-4-yloxymethyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2/c1-17(2)12-11-13(15-7-14-12)18(8-16-11)9-20-10-3-5-19-6-4-10/h7-8,10H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIBPKIMQAQPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2COC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxy-N-[2-(4-hydroxypiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7417859.png)
![1-[[4-(Dimethylcarbamoyl)phenyl]carbamoyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7417867.png)
![3-[(2-Fluorophenyl)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417869.png)
![2-[4-[(3-Fluoro-5-methylphenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7417874.png)
![3-[1-(2-Methoxyethoxy)ethyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417889.png)
![3-[(2-Methylphenyl)methyl]-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7417893.png)
![2-[4-[(4-Propyl-1,3-thiazol-2-yl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7417901.png)
![(6-hydroxy-2,3-dihydro-1,4-benzodioxin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7417920.png)
![7-(Difluoromethyl)-4-(tetrazolo[1,5-a]pyrazin-8-yl)-1,4-oxazepane](/img/structure/B7417936.png)
![N-[(1S)-2-hydroxy-1-phenylethyl]-2-(6-methoxy-7-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B7417942.png)
![N-[4-chloro-3-(difluoromethoxy)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide](/img/structure/B7417947.png)
![1-[4-(4-Amino-6-methyl-1,3,5-triazin-2-yl)morpholin-2-yl]ethanol](/img/structure/B7417957.png)
![3-[(1-Ethylpiperidin-3-yl)methylsulfamoyl]-2-methylbenzoic acid](/img/structure/B7417970.png)
